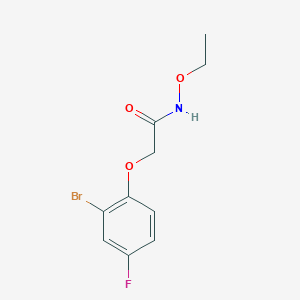
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is a complex organic compound that features a unique combination of functional groups, including a phosphonic acid moiety, an indole ring, and a perchlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of an indole derivative with a phosphonic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, to facilitate the formation of the carbon-phosphorus bond . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation or ultrasound may be employed to enhance reaction rates and efficiency . Additionally, purification methods such as recrystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
科学的研究の応用
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid has several scientific research applications:
作用機序
The mechanism of action of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various reactions . The indole ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Phosphonic Acid Derivatives: Compounds like 2-carboxyethylphosphonic acid and methylenediphosphonic acid share similar structural features and applications
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-butyric acid are structurally related and have similar biological activities
Uniqueness
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the perchlorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C16H7Cl5NO6P |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
[2-(2,3,4,5,6-pentachlorophenoxy)carbonyl-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C16H7Cl5NO6P/c17-9-10(18)12(20)14(13(21)11(9)19)28-15(23)8-4-6-3-5(1-2-7(6)22-8)16(24)29(25,26)27/h1-4,22H,(H2,25,26,27) |
InChIキー |
CBIHNVAELHHYQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)P(=O)(O)O)C=C(N2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)





![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)

![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)



